3,4-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
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Description
3,4-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19N5O5S and its molecular weight is 405.43. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
Compounds with benzenesulfonamide derivatives have been reported for their potential in photodynamic therapy, particularly in the treatment of cancer. For example, zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in photodynamic therapy. This indicates their potential effectiveness in cancer treatment by generating singlet oxygen to kill cancer cells upon light activation (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide compounds have been studied for their ability to inhibit enzymes, which could lead to therapeutic applications. For instance, molecular docking and bioassay studies have been conducted on sulfonamide derivatives as cyclooxygenase-2 inhibitors. These compounds can be designed to target specific enzymes within the body, suggesting a pathway for developing new drugs with improved specificity and reduced side effects (Al-Hourani et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis and characterization of sulfonamide derivatives have revealed their potential as antimicrobial and antifungal agents. This includes novel compounds that have been tested for activity against various bacterial and fungal strains, offering insights into developing new treatments for infections (Küçükgüzel et al., 2013).
Inhibitors of Carbonic Anhydrase
Some studies focus on the inhibition of carbonic anhydrase, a critical enzyme for maintaining pH balance in tissues and organs. Sulfonamide derivatives have shown strong inhibition of this enzyme, presenting opportunities for treating conditions like glaucoma, epilepsy, and mountain sickness. This highlights the compound's role in designing diuretics and antiglaucoma drugs (Gul et al., 2016).
Synthesis and Characterization for Drug Development
The synthesis and detailed characterization of sulfonamide derivatives provide a foundation for drug development. By understanding the structural and chemical properties of these compounds, researchers can design drugs with specific actions, such as anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. This research avenue is crucial for expanding the therapeutic arsenal against various diseases (Alyar et al., 2018).
Properties
IUPAC Name |
3,4-dimethoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5S/c1-25-13-6-4-12(5-7-13)22-17(19-20-21-22)11-18-28(23,24)14-8-9-15(26-2)16(10-14)27-3/h4-10,18H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRYUPFHIQPYFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.